4-(Dimethylamino)benzhydrol

Catalog No.
S795404
CAS No.
7494-77-1
M.F
C15H17NO
M. Wt
227.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Dimethylamino)benzhydrol

CAS Number

7494-77-1

Product Name

4-(Dimethylamino)benzhydrol

IUPAC Name

[4-(dimethylamino)phenyl]-phenylmethanol

Molecular Formula

C15H17NO

Molecular Weight

227.3 g/mol

InChI

InChI=1S/C15H17NO/c1-16(2)14-10-8-13(9-11-14)15(17)12-6-4-3-5-7-12/h3-11,15,17H,1-2H3

InChI Key

ZCFIOPJQDOOQQE-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)C(C2=CC=CC=C2)O

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(C2=CC=CC=C2)O

4-(Dimethylamino)benzhydrol is an organic compound characterized by the presence of a dimethylamino group attached to a benzhydrol structure. Its chemical formula is C14H17NC_{14}H_{17}N, and it features a hydroxyl group (-OH) bonded to a benzene ring, which is further substituted with a dimethylamino group. This compound is notable for its role in various

  • Limited data: There's limited publicly available data on the specific hazards of 4,4'-Bis(dimethylamino)benzhydrol. However, as with most organic compounds, it's advisable to handle it with care, wearing gloves and working in a well-ventilated area.

  • Oxidation: This compound can undergo oxidation to form corresponding benzophenones. The reaction typically follows first-order kinetics with respect to the substrate.
  • Formation of Aldehydes: It is utilized in the synthesis of aldehydes from various precursors, showcasing its versatility in organic synthesis.
  • Reactivity with Azo Compounds: The compound can react with azo compounds, leading to the formation of complex derivatives, which are useful in dye chemistry .

The biological activity of 4-(Dimethylamino)benzhydrol is linked to its structural properties. Compounds containing dimethylamino groups have been shown to exhibit various pharmacological effects, such as:

  • Antimicrobial Activity: Similar compounds have demonstrated efficacy against bacterial infections.
  • Anticancer Properties: Research indicates that derivatives of dimethylamino compounds can inhibit tumor growth and metastasis by targeting specific biochemical pathways .

Several methods exist for synthesizing 4-(Dimethylamino)benzhydrol:

  • Reduction of Benzophenone Derivatives: One common method involves the reduction of benzophenone derivatives using reducing agents like lithium aluminum hydride.
  • Direct Dimethylation: Another approach includes the direct dimethylation of an amine precursor followed by hydrolysis to yield the desired alcohol .
  • Catalytic Methods: Recent advancements have introduced catalytic methods that utilize transition metals to facilitate N-methylation reactions, providing cleaner and more efficient pathways for synthesis .

4-(Dimethylamino)benzhydrol has several applications across different fields:

  • Chemical Reagents: It is used in Ehrlich and Kovac’s reagents for testing indole, which is crucial in biochemical assays.
  • Dyes and Pigments: The compound serves as an intermediate in dye manufacturing due to its ability to form colored complexes with various substrates.
  • Pharmaceuticals: Its potential as a pharmacophore in drug development makes it a candidate for further investigation in medicinal chemistry .

Interaction studies involving 4-(Dimethylamino)benzhydrol focus on its binding affinities and mechanisms with biological targets. These studies are essential for understanding how this compound can modulate biological pathways and contribute to therapeutic effects. Research has shown that compounds with similar structures can interact with neurotransmitter receptors, influencing their activity .

Several compounds share structural similarities with 4-(Dimethylamino)benzhydrol. Here are some notable examples:

Compound NameStructure TypeUnique Features
4-Chloro-4'-(dimethylamino)benzhydrolChlorinated derivativeEnhanced reactivity due to chlorine substitution
Michler's Hydrol (4,4'-bis(dimethylamino)benzhydrol)Bis-substituted variantExhibits different biological activities due to additional dimethylamino group
4-DimethylaminobenzaldehydeAldehyde derivativePrimarily used in organic synthesis and as a reagent

These compounds highlight the unique positioning of 4-(Dimethylamino)benzhydrol within a broader class of dimethylamino-substituted aromatic compounds. Its distinct hydroxyl group contributes significantly to its chemical reactivity and biological potential.

XLogP3

2.8

Other CAS

7494-77-1

Dates

Modify: 2023-08-15

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